molecular formula C25H24F3N3O3 B11532345 Methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11532345
M. Wt: 471.5 g/mol
InChI Key: HBOXNKQAOLOOLZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a pyridine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the use of a Diels-Alder reaction followed by oxidation and functional group transformations. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and trifluoromethyl-substituted molecules. Examples are:

  • 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[2-(fluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H24F3N3O3

Molecular Weight

471.5 g/mol

IUPAC Name

methyl 2-amino-7,7-dimethyl-5-oxo-4-pyridin-3-yl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C25H24F3N3O3/c1-24(2)11-17-20(18(32)12-24)19(14-7-6-10-30-13-14)21(23(33)34-3)22(29)31(17)16-9-5-4-8-15(16)25(26,27)28/h4-10,13,19H,11-12,29H2,1-3H3

InChI Key

HBOXNKQAOLOOLZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C(=O)OC)C4=CN=CC=C4)C(=O)C1)C

Origin of Product

United States

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